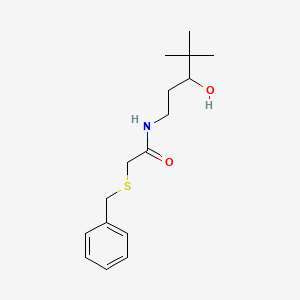

![molecular formula C10H6FN3S B2638545 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950148-79-5](/img/structure/B2638545.png)

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol” is a chemical compound with the molecular formula C10H6FN3S and a molecular weight of 219.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazino[4,5-b]indole core with a fluorine atom at the 8-position and a thiol group at the 4-position .Applications De Recherche Scientifique

Antihypertensive Properties

- A series of derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole have been synthesized and investigated for their activities as selective thromboxane synthetase inhibitors and antihypertensive agents (Monge et al., 1987).

- Another study explored 4-hydrazino-5H-pyridazino[4,5-b]indoles for their antihypertensive activity in spontaneously hypertensive rats, demonstrating significant antihypertensive effects (Monge Vega et al., 1982).

Anticancer Potential

- A novel series of 5H-pyridazino[4,5-b]indoles were designed, synthesized, and tested for antiproliferative activities against two cancer cell lines, showing potent anticancer properties (Li et al., 2007).

Antimicrobial Activity

- New 5H-pyridazino[4,5-b]indole derivatives were synthesized and screened for antimicrobial activity, revealing moderate effectiveness against various bacterial and fungal strains (Avan et al., 2013).

Corrosion Inhibition

- The derivative 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole was investigated for its ability to inhibit corrosion of mild steel in hydrochloric acid, demonstrating significant efficiency (Bentiss et al., 2006).

Inhibitory Effects on Blood Platelet Aggregation

- Some fused 5H-pyridazino[4,5-b]indoles, substituted with hydrazine and/or amino groups, showed activity as inhibitors of blood platelet aggregation (Monge et al., 1991).

DNA Intercalation

- A new class of DNA intercalators based on the pyridazino[1‘,6‘:1,2]pyrido[4,3-b]indol-5-inium system was synthesized, showing potential in molecular biology applications (Molina et al., 1999).

Mécanisme D'action

Mode of Action

The exact mode of action of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol It has been suggested that the compound may have anti-proliferative effects . This suggests that it could inhibit the growth of certain cells, but the exact mechanism remains unclear.

Biochemical Pathways

The biochemical pathways affected by This compound The compound’s potential anti-proliferative effects suggest it may interact with pathways related to cell growth and division .

Result of Action

The molecular and cellular effects of This compound It has been suggested that the compound may have anti-proliferative effects , potentially leading to a decrease in the growth of certain cells.

Propriétés

IUPAC Name |

8-fluoro-3,5-dihydropyridazino[4,5-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3S/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFRWXOSTFUEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=S)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

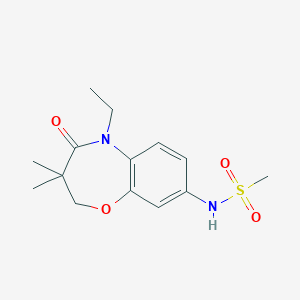

![2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638462.png)

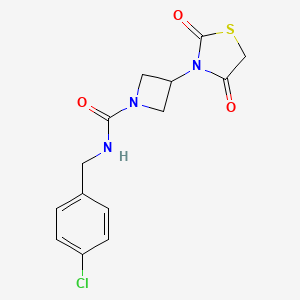

![3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2638464.png)

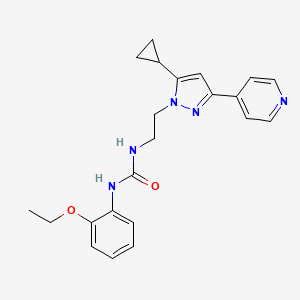

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2638473.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2638478.png)

![6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638479.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)